molecular formula C19H19ClN4O5S B14991422 N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide

Cat. No.: B14991422
M. Wt: 450.9 g/mol
InChI Key: XJPQIJCOFIEKGR-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution. The final step involves the coupling of the oxadiazole derivative with the N-methyl4-chlorobenzenesulfonamido acetamide moiety under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom in the benzenesulfonamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: A simpler analog with similar structural features.

    Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Another related compound with additional methoxy groups.

Uniqueness

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19ClN4O5S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C19H19ClN4O5S/c1-24(30(26,27)16-9-5-14(20)6-10-16)12-17(25)21-11-18-22-19(23-29-18)13-3-7-15(28-2)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25)

InChI Key

XJPQIJCOFIEKGR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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